REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[C:5]1(=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1COCC1>[CH:1]([C:5]1([CH:11]([C:12]#[N:13])[C:14]#[N:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[CH2:2]
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Name
|
|
Quantity
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24 mL
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Type
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reactant
|
Smiles
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C(=C)[Mg]Br
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Name
|
|
Quantity
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730 mg
|
Type
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reactant
|
Smiles
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C1(CCCCC1)=C(C#N)C#N
|
Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 13 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched by cautious addition of saturated aqueous NH4Cl (25 mL)
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Type
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STIRRING
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Details
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The mixture was stirred vigorously for 10 minutes
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Duration
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10 min
|
Type
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ADDITION
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Details
|
diluted with water (10 mL)
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Type
|
CUSTOM
|
Details
|
The aqeuous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (25 mL)
|
Type
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CONCENTRATION
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Details
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The combined organic phase was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc, 90:10-80:20)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |